![molecular formula C18H20N2O2 B179491 (R)-Benzyl methyl(1,2,3,4-tetrahydroquinolin-3-yl)carbamate CAS No. 166742-98-9](/img/structure/B179491.png)
(R)-Benzyl methyl(1,2,3,4-tetrahydroquinolin-3-yl)carbamate
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Description
The compound (R)-Benzyl methyl(1,2,3,4-tetrahydroquinolin-3-yl)carbamate is a derivative of tetrahydroquinoline, a saturated N-heterocyclic structure that is a key building block in medicinal chemistry due to its presence in numerous biologically active compounds. The (R)-configuration indicates that this compound has a specific three-dimensional arrangement, which can be crucial for its biological activity.
Synthesis Analysis
The synthesis of related tetrahydroquinoline derivatives has been explored in various studies. For instance, a ruthenium-catalyzed dehydrogenative β-benzylation of 1,2,3,4-tetrahydroquinolines with aryl aldehydes has been developed, providing a method to functionalize quinolines in a step- and atom-economic fashion using [RuCl2(p-cymene)]2 as a catalyst and O2 as an oxidant . Additionally, an organocatalytic enantioselective Pictet-Spengler approach has been used to synthesize 1-benzyl-1,2,3,4-tetrahydroisoquinoline alkaloids with high enantiomeric excess, demonstrating the versatility of this method in preparing biologically relevant compounds .
Molecular Structure Analysis
The molecular structure of tetrahydroquinoline derivatives is characterized by a four-membered saturated ring fused to a benzene ring. The presence of substituents on the tetrahydroquinoline core, such as the benzyl group, can significantly influence the compound's chemical properties and reactivity. The stereochemistry of these compounds is also important, as it can affect their biological activity .
Chemical Reactions Analysis
Tetrahydroquinoline derivatives can undergo various chemical reactions. The dehydrogenative β-benzylation mentioned earlier is a key transformation that allows the introduction of functional groups into the quinoline framework . Moreover, the synthesis of new trans-2-benzyl-3-(furan-2-yl)-4-substituted-1,2,3,4-tetrahydroisoquinolinones has been reported, showcasing the reactivity of these compounds with different solvents and temperatures, leading to diastereoselective outcomes . The formation of bromonium ylides from 4-bromo-1,2-dihydroisoquinolines also highlights the potential for intramolecular reactions involving benzyl groups and α-imino carbenes .
Physical and Chemical Properties Analysis
The physical and chemical properties of tetrahydroquinoline derivatives are influenced by their molecular structure and substituents. The introduction of a benzyl group can increase the lipophilicity of the molecule, which may affect its pharmacokinetic properties. The presence of a carbamate group, as in the compound of interest, can also introduce hydrogen bonding capabilities, potentially enhancing the compound's solubility and reactivity. The stereochemistry can influence the compound's physical properties, such as melting point and solubility, as well as its interaction with biological targets .
Mechanism of Action
The mechanism of action for this compound is not specified in the available data. Its use in research suggests it may have potential applications in various fields, but specific mechanisms would depend on the context of its use.
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, H335, indicating potential hazards if ingested, in contact with skin, or if it comes into contact with the eyes, as well as if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
benzyl N-methyl-N-[(3R)-1,2,3,4-tetrahydroquinolin-3-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-20(18(21)22-13-14-7-3-2-4-8-14)16-11-15-9-5-6-10-17(15)19-12-16/h2-10,16,19H,11-13H2,1H3/t16-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNRFRMQVMVEMAF-MRXNPFEDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CC2=CC=CC=C2NC1)C(=O)OCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@@H]1CC2=CC=CC=C2NC1)C(=O)OCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80445511 |
Source
|
Record name | (R)-Benzyl methyl(1,2,3,4-tetrahydroquinolin-3-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80445511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-Benzyl methyl(1,2,3,4-tetrahydroquinolin-3-yl)carbamate | |
CAS RN |
166742-98-9 |
Source
|
Record name | (R)-Benzyl methyl(1,2,3,4-tetrahydroquinolin-3-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80445511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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